
3-Fluoro-2-(methylsulfonyl)nitrobenzene
Overview
Description
Synthesis Analysis
The synthesis of similar compounds typically starts from o-methylphenol, carrying out nitration reaction to selectively generate a key intermediate 2-methyl-6-nitrophenol . This is followed by hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then carrying out fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally oxidizing methyl under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .Molecular Structure Analysis
The molecular formula of 3-Fluoro-2-(methylsulfonyl)nitrobenzene is C7H6FNO4S . Its molecular weight is 219.19 .Chemical Reactions Analysis
Nitrobenzene compounds like 3-Fluoro-2-(methylsulfonyl)nitrobenzene are widely used to produce dyes, drugs, and agricultural chemicals.Scientific Research Applications
Chemical Reactions and Synthesis
- 3-Fluoro-2-(methylsulfonyl)nitrobenzene is utilized in various chemical reactions. For instance, Shaw & Miller (1970) discussed its formation and role in reactions involving 2-aminophenyl- and 2- and 4-nitrophenyl sulfones in aqueous sodium hydroxide solution (Shaw & Miller, 1970).
- Zhumabaeva et al. (2007) explored its use in the synthesis of 5-R-6-Fluoro-3-phenylsulfonylindoles, demonstrating its applicability in constructing complex molecular structures (Zhumabaeva et al., 2007).
Inhibition of Polymorphonuclear Leukocyte Functions
- Elferink & Deierkauf (1984) investigated fluorinated nitrobenzenes, closely related to 3-Fluoro-2-(methylsulfonyl)nitrobenzene, and their ability to inhibit various functions of rabbit polymorphonuclear leukocytes, such as chemotaxis and phagocytosis. This highlights potential biomedical research applications (Elferink & Deierkauf, 1984).
Synthesis of Fluorophenothiazines
- Sharma et al. (1999) reported on the synthesis of fluorophenothiazines, where 3-Fluoro-2-(methylsulfonyl)nitrobenzene derivatives played a key role. This research contributes to the development of complex organic compounds, potentially useful in pharmaceuticals (Sharma et al., 1999).
Fluorination of Aromatic Compounds
- The synthesis of 3-Fluoro-2-(methylsulfonyl)nitrobenzene derivatives is also essential in the broader context of fluorination techniques for aromatic compounds, as discussed in various research studies, including Knust, Machulla, & Roden (1986) and Courtin (1982) (Knust et al., 1986), (Courtin, 1982).
Antimicrobial Activity Study
- The compound has also been investigated for its potential in antimicrobial applications. Janakiramudu et al. (2017) synthesized sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, a related compound, evaluating their antimicrobial potency, which implies possible applications of 3-Fluoro-2-(methylsulfonyl)nitrobenzene derivatives in creating antimicrobial agents (Janakiramudu et al., 2017).
Mechanism of Action
properties
IUPAC Name |
1-fluoro-2-methylsulfonyl-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO4S/c1-14(12,13)7-5(8)3-2-4-6(7)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORWLORGUKZGJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC=C1F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-(methylsulphonyl)nitrobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





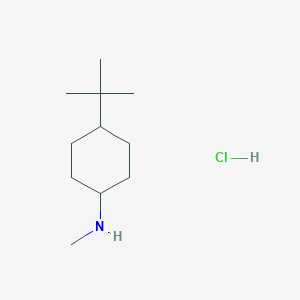
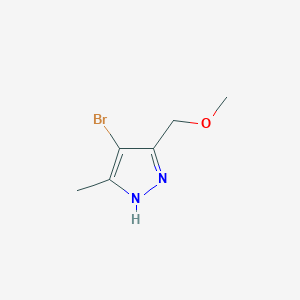


![{[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1440244.png)
![N-({5-[2-(trifluoromethyl)phenyl]furan-2-yl}methyl)cyclopropanamine hydrochloride](/img/structure/B1440246.png)
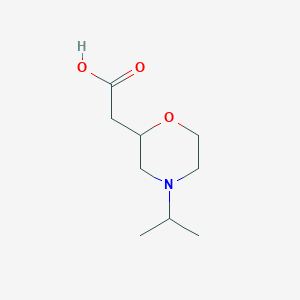
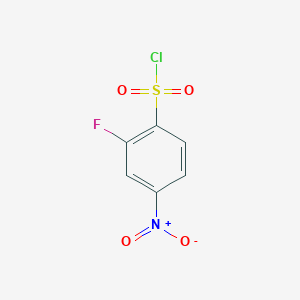

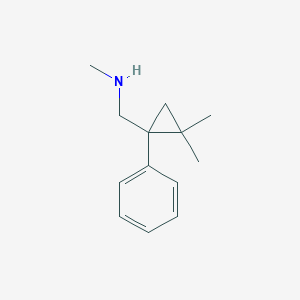
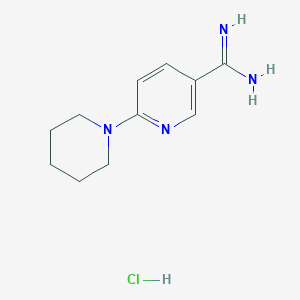
![2,2,2-trifluoroethyl N-[2-(pyridin-2-yl)ethyl]carbamate](/img/structure/B1440258.png)